3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride
Overview
Description
3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H19Cl2N3 . It has a molecular weight of 252.18 .
Molecular Structure Analysis
The InChI code for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is 1S/C10H19Cl2N3 . This code provides a unique identifier for the compound and can be used to generate its structural formula.Scientific Research Applications
Cytochrome P450 Enzyme Inhibition
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in understanding drug metabolism and potential drug-drug interactions (DDIs). Compounds with imidazole and piperidine moieties, such as "3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride", can serve as potent and selective inhibitors, aiding in the elucidation of specific CYP isoforms involved in the metabolism of various drugs. This knowledge is vital for predicting DDIs and ensuring drug safety (Khojasteh et al., 2011).
Catalysis in Organic Synthesis
In organic synthesis, the reactivity of imidazole and piperidine derivatives enables efficient catalysis of C-N bond-forming reactions, including cross-coupling reactions. These compounds are integral to developing recyclable copper catalyst systems, which are significant for sustainable chemistry practices. Their application in synthesizing various aromatic, heterocyclic, and aliphatic amines demonstrates their versatility and importance in pharmaceutical and agrochemical product development (Kantam et al., 2013).
Antioxidant Capacity Assays
Imidazole derivatives contribute to understanding antioxidant mechanisms through their role in assays like the ABTS/PP decolorization assay. They participate in reactions that provide insights into antioxidant capacity, essential for evaluating the potential health benefits of compounds and foods. Such assays help elucidate the pathways through which antioxidants interact with reactive species, furthering the development of therapeutic agents with antioxidant properties (Ilyasov et al., 2020).
Antimicrobial Activity
Imidazole-based compounds are explored for their antimicrobial properties, contributing to the development of new therapeutic agents against resistant microbial strains. Research on imidazole's synthetic derivatives emphasizes their potential in addressing the growing concern of antimicrobial resistance, making them valuable in pharmaceutical research aiming to discover novel antimicrobial agents ( ).
Safety And Hazards
The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage. It’s also harmful to aquatic life . While this does not directly apply to 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, it’s reasonable to assume that similar precautions should be taken when handling this compound.
properties
IUPAC Name |
3-(1-ethylimidazol-2-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-2-13-7-6-12-10(13)9-4-3-5-11-8-9;;/h6-7,9,11H,2-5,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRZGKKVQOTOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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